3,5-Dimethyl-4-hydroxycinnamic acid

描述

Chemical Overview and Significance

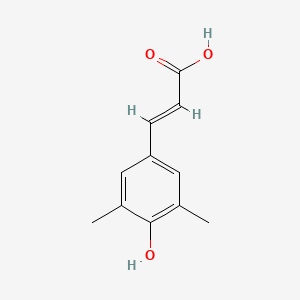

3,5-Dimethyl-4-hydroxycinnamic acid, bearing the Chemical Abstracts Service registry number 7733-57-5, represents a structurally distinct member of the hydroxycinnamic acid family with the molecular formula C₁₁H₁₂O₃ and molecular weight of 192.21 grams per mole. The compound is characterized by a phenolic ring system featuring hydroxyl and dimethyl substitutions at strategic positions, specifically a hydroxyl group at the 4-position and methyl groups at both the 3- and 5-positions of the benzene ring. This substitution pattern fundamentally distinguishes it from the more extensively studied sinapic acid, which contains methoxy groups rather than methyl groups at equivalent positions.

The chemical structure incorporates a propenoic acid side chain conjugated to the substituted phenolic ring, creating an extended π-electron system that contributes significantly to its biological activity profile. The presence of the electron-donating methyl groups in combination with the phenolic hydroxyl group creates a unique electronic environment that influences both the compound's physicochemical properties and its interactions with biological targets. Unlike its methoxy-substituted analogue sinapic acid, which contains five oxygen atoms, this dimethyl variant contains only three oxygen atoms, resulting in reduced polarity and altered hydrogen-bonding capacity.

The significance of this compound extends beyond its structural novelty to encompass its demonstrated biological efficacy. Research has established that this compound exhibits enhanced bioactivity compared to its parent compound ferulic acid in specific therapeutic applications, particularly in neuroprotective contexts. The compound has been designated as ferulic acid derivative 012 (FAD012) in pharmaceutical research, reflecting its synthetic origin as an optimized derivative designed to improve upon the biological properties of naturally occurring hydroxycinnamic acids.

The compound's chemical architecture allows for multiple mechanisms of action, including free radical scavenging through phenolic hydrogen donation, interaction with cellular signaling pathways, and modulation of inflammatory responses. These properties have positioned it as a compound of significant interest in pharmaceutical research, particularly for applications requiring antioxidant and neuroprotective activities.

Historical Context in Natural Product Chemistry

The development and recognition of this compound must be understood within the broader historical context of hydroxycinnamic acid research and natural product chemistry evolution. Hydroxycinnamic acid derivatives have been recognized as important bioactive compounds for several decades, with early research focusing primarily on naturally occurring variants such as caffeic acid, ferulic acid, and sinapic acid. These compounds were initially identified and characterized from various plant sources, where they serve essential roles in plant defense mechanisms and structural integrity.

The systematic investigation of hydroxycinnamic acids began in earnest during the mid-20th century when analytical techniques advanced sufficiently to allow for precise structural characterization and biological activity assessment. Early studies concentrated on extraction and purification from natural sources, particularly from cereals, fruits, and vegetables where these compounds are abundant. The recognition that these molecules possessed significant antioxidant and anti-inflammatory properties drove intensive research into their potential therapeutic applications.

The transition from natural product isolation to synthetic modification represents a crucial development in hydroxycinnamic acid research. Scientists recognized that while naturally occurring compounds possessed valuable biological activities, their pharmacological profiles could potentially be enhanced through strategic structural modifications. This approach led to the systematic investigation of synthetic analogues and derivatives, including the development of compounds like this compound.

The specific development of this compound as a synthetic derivative of ferulic acid represents a targeted approach to pharmaceutical optimization. Research demonstrated that replacing the methoxy group of ferulic acid with methyl groups could potentially enhance certain biological activities while maintaining the core pharmacophore responsible for therapeutic effects. This synthetic strategy reflects the maturation of medicinal chemistry approaches to natural product optimization.

Historical precedent for this type of structural modification can be found in numerous pharmaceutical development programs where natural products served as starting points for synthetic optimization. The hydroxycinnamic acid family has proven particularly amenable to such modifications due to the well-understood structure-activity relationships and the availability of synthetic methodologies for introducing various substituents on the aromatic ring system.

Positioning within Hydroxycinnamic Acid Family

This compound occupies a unique position within the hydroxycinnamic acid family, distinguished by both its synthetic origin and its distinctive substitution pattern. The hydroxycinnamic acid family comprises a diverse group of phenolic compounds characterized by a cinnamic acid backbone with various hydroxyl and methoxyl substitutions. Major naturally occurring members include caffeic acid, ferulic acid, sinapic acid, and para-coumaric acid, each possessing distinct biological activity profiles and pharmacological properties.

To understand the positioning of this compound within this family, it is essential to examine the structural relationships and functional differences among these compounds. The following table presents a comprehensive comparison of key hydroxycinnamic acid family members:

| Compound | Molecular Formula | Molecular Weight | Substitution Pattern | Natural Source |

|---|---|---|---|---|

| para-Coumaric acid | C₉H₈O₃ | 164.16 | 4-hydroxy | Widely distributed |

| Caffeic acid | C₉H₈O₄ | 180.16 | 3,4-dihydroxy | Coffee, fruits |

| Ferulic acid | C₁₀H₁₀O₄ | 194.18 | 4-hydroxy-3-methoxy | Cereals, fruits |

| Sinapic acid | C₁₁H₁₂O₅ | 224.21 | 4-hydroxy-3,5-dimethoxy | Mustard seeds, citrus |

| This compound | C₁₁H₁₂O₃ | 192.21 | 4-hydroxy-3,5-dimethyl | Synthetic |

The structural positioning reveals that this compound represents a unique synthetic variant that combines elements from multiple family members while introducing novel features. Unlike sinapic acid, which contains methoxy groups at positions 3 and 5, this compound features methyl groups at the same positions, resulting in a reduction of two oxygen atoms in the molecular formula. This structural modification has profound implications for the compound's physicochemical properties, including reduced polarity, altered solubility characteristics, and modified hydrogen-bonding capacity.

The electron-donating properties of methyl groups differ significantly from the electron-withdrawing characteristics of methoxy groups, fundamentally altering the electronic distribution within the aromatic ring system. This difference influences the compound's antioxidant mechanism, potentially affecting both the thermodynamics and kinetics of radical scavenging reactions. Research suggests that while methoxy-substituted compounds like sinapic acid may exhibit stronger radical scavenging activity due to enhanced stabilization of the phenoxyl radical, the dimethyl variant may offer advantages in specific biological contexts.

Within the biosynthetic pathways that produce natural hydroxycinnamic acids, these compounds arise through the shikimate pathway, where phenylalanine and tyrosine serve as precursor molecules. The synthetic nature of this compound places it outside these natural biosynthetic networks, yet it maintains the core structural features that define the family and contribute to biological activity.

Research Importance and Contemporary Relevance

The research importance of this compound has emerged prominently in contemporary pharmaceutical and biomedical investigations, particularly in the context of neuroprotective therapy and cerebrovascular health. Recent studies have demonstrated that this synthetic derivative exhibits superior efficacy compared to naturally occurring hydroxycinnamic acids in specific therapeutic applications, establishing its significance as a lead compound for drug development.

Contemporary research has focused extensively on the compound's neuroprotective properties, with particular emphasis on its ability to maintain cerebral blood flow under conditions of cerebral hypoperfusion. A significant study investigating bilateral common carotid artery occlusion in experimental animal models demonstrated that this compound effectively prevented reductions in cerebral blood flow and enhanced swallowing reflex function. These findings represent a crucial advancement in understanding potential therapeutic interventions for stroke-related complications and cerebrovascular dysfunction.

The compound's research significance extends to its role in addressing dysphagia, a serious complication of stroke for which effective pharmacological treatments remain limited. Experimental evidence indicates that this compound administration can preserve neuronal function in both striatal and laryngopharyngeal regions, maintaining the dopamine-substance P system that is critical for normal swallowing function. This discovery has opened new avenues for therapeutic development in post-stroke care and rehabilitation.

Contemporary relevance is further established through the compound's demonstrated superiority over its parent compound ferulic acid. Comparative studies have shown that this compound exerts significantly stronger protective effects than ferulic acid at equivalent doses, suggesting enhanced bioavailability, improved target engagement, or superior pharmacological properties. This finding has important implications for pharmaceutical development, as it demonstrates the potential for synthetic optimization to improve upon naturally occurring therapeutic compounds.

The broader research landscape has also recognized the compound's potential in addressing oxidative stress-related disorders. Contemporary investigations have examined its antioxidant mechanisms, revealing multiple pathways through which the compound can mitigate cellular damage from reactive oxygen species. These studies have positioned this compound as a valuable tool for understanding and potentially treating conditions characterized by oxidative imbalance.

Research methodology has evolved to employ sophisticated analytical techniques for studying this compound, including matrix-assisted laser desorption ionization mass spectrometry applications and advanced cellular assay systems. These technological advances have enabled detailed characterization of the compound's biological activities and mechanisms of action, contributing to its growing recognition in pharmaceutical research.

The contemporary relevance of this compound is also reflected in its potential applications across multiple therapeutic areas. Beyond neuroprotection, research has explored its anti-inflammatory properties, antimicrobial activities, and potential role in metabolic health. This broad spectrum of biological activities positions the compound as a versatile therapeutic agent with potential applications in diverse clinical contexts.

属性

分子式 |

C11H12O3 |

|---|---|

分子量 |

192.21 g/mol |

IUPAC 名称 |

(E)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C11H12O3/c1-7-5-9(3-4-10(12)13)6-8(2)11(7)14/h3-6,14H,1-2H3,(H,12,13)/b4-3+ |

InChI 键 |

UEEZMPKIFPDZLX-ONEGZZNKSA-N |

手性 SMILES |

CC1=CC(=CC(=C1O)C)/C=C/C(=O)O |

规范 SMILES |

CC1=CC(=CC(=C1O)C)C=CC(=O)O |

产品来源 |

United States |

相似化合物的比较

Table 1: Structural and Functional Comparison of Hydroxycinnamic Acid Derivatives

Key Research Findings

Analytical Applications :

- This compound serves as a matrix in MALDI-TOF for analyzing cysteine- or proline-rich proteins due to its crystallization efficiency .

- Sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid) is preferred for high-molecular-weight proteins (>10 kDa) owing to its higher solubility in organic solvents like DMSO .

Biological Activity: Artepillin C: Exhibits preferential cytotoxicity against tumor cells (e.g., HuH-13 hepatocellular carcinoma) by inducing DNA fragmentation, outperforming 5-fluorouracil in histoculture assays . Ferulic Acid: Widely studied for antioxidant and anti-inflammatory effects, with applications in skincare and nutraceuticals .

Structure-Activity Relationships: Methyl vs. Prenyl Groups: In artepillin C, prenyl chains increase lipophilicity, improving interaction with cellular membranes and bioavailability .

常见问题

Basic Research Questions

Q. What are the primary applications of 3,5-Dimethoxy-4-hydroxycinnamic acid in academic research?

- Methodological Answer: This compound is widely used as a matrix in MALDI-TOF mass spectrometry (MS) due to its ability to facilitate ionization of high-molecular-weight analytes, such as proteins and peptides. Its structural properties, including hydroxyl and methoxy groups, enhance energy absorption and transfer during laser desorption . Researchers should optimize matrix-to-analyte ratios (e.g., 1:1 to 1:10) and solvent systems (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) for crystallization efficiency.

Q. How should researchers handle and store 3,5-Dimethoxy-4-hydroxycinnamic acid to ensure safety and stability?

- Methodological Answer: The compound requires storage in airtight, light-protected containers at 2–8°C to prevent degradation. Safety protocols mandate the use of PPE (gloves, goggles, lab coats) due to its potential to cause skin/eye irritation (GHS Category 2/2A). Long-term storage is discouraged, as decomposition may increase toxicity; users should request updated safety data sheets (SDS) after six months .

Q. What spectroscopic methods are recommended for structural characterization of this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are standard. For instance, the NIST Chemistry WebBook provides reference spectra (e.g., 3D Mol files, InChIKey: PCMORTLOPMLEFB-ONEGZZNKSA-N) to validate molecular identity . Fourier-transform infrared (FTIR) spectroscopy can further confirm functional groups like the hydroxyl (3200–3600 cm⁻¹) and conjugated carbonyl (1680–1700 cm⁻¹).

Advanced Research Questions

Q. How does 3,5-Dimethoxy-4-hydroxycinnamic acid compare to other MALDI matrices (e.g., α-cyano-4-hydroxycinnamic acid) for analyzing high-molecular-weight proteins?

- Methodological Answer: Sinapinic acid (SA) outperforms α-cyano-4-hydroxycinnamic acid (CHCA) for proteins >10 kDa due to its larger aromatic system, which improves energy transfer and reduces fragmentation. Experimental design should include comparative trials using standardized protein mixtures (e.g., cytochrome C, myoglobin) to assess signal intensity and resolution. SA’s lower solubility in organic solvents may require adjusted crystallization protocols .

Q. What strategies can resolve discrepancies in MALDI-TOF/MS data when using this matrix?

- Methodological Answer: Contradictions in mass spectra (e.g., peak splitting, low signal-to-noise) often arise from suboptimal matrix crystallization or salt adducts. Remedies include:

- Solvent Optimization: Test alternative ratios of acetonitrile, ethanol, and volatile acids (e.g., 0.1% formic acid).

- Laser Intensity Calibration: Adjust laser energy (e.g., 30–50% of maximum) to balance ionization efficiency and fragmentation.

- Matrix Pre-treatment: Recrystallize the matrix to remove impurities, as detailed in MALDI protocol guides .

Q. How can computational methods predict the efficacy of 3,5-Dimethoxy-4-hydroxycinnamic acid as a MALDI matrix?

- Methodological Answer: Density functional theory (DFT) calculations can model matrix-analyte interactions, such as proton transfer efficiency and excitation energy thresholds. For example, hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve thermochemical accuracy for predicting ionization pathways . Validate computational results with experimental MALDI data using regression analysis (R² >0.9).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。